1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
説明
This compound features a benzo[d]thiazol core substituted with 4,7-dimethoxy groups, linked via position 2 to a piperazine ring. The butan-1-one chain terminates in a (4-methoxyphenyl)sulfonyl group. The dimethoxy groups may enhance lipophilicity and metabolic stability, while the sulfonyl moiety could influence electronic properties and target binding .
特性
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-31-17-6-8-18(9-7-17)35(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-19(32-2)10-11-20(33-3)23(22)34-24/h6-11H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJMGNULYEZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Backbone Variations
The target compound shares a common arylpiperazine-butanone backbone with analogs synthesized in the referenced studies. Key differences lie in substituents at three sites:
- Arylpiperazine moiety : The 4,7-dimethoxybenzo[d]thiazol group contrasts with trifluoromethylphenyl (e.g., MK69, compound 5), nitro-substituted phenyl (e.g., MK70, compound 11), or thiophene (e.g., MK41) in other derivatives .
- Butanone chain: The (4-methoxyphenyl)sulfonyl terminus is distinct from pyrazol-4-yl (compound 5) or thiophen-2-yl (MK38) groups .
- Piperazine linkage : The benzo[d]thiazol-piperazine connection differs from pyridinyl (MK45) or phenylpiperidine (compound 21) linkages .
Functional Group Impact
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) may improve metabolic stability compared to MK70’s nitro group (electron-withdrawing), which could increase oxidative stress .
- Sulfonyl vs. Thiophene/Aldehyde Termini : The sulfonyl group’s strong electron-withdrawing nature may enhance binding to polar targets (e.g., enzymes) versus the hydrophobic thiophene in MK38 .
Pharmacological Implications
- CNS Modulation : Piperazine derivatives like MK41 show affinity for serotonin receptors; the benzo[d]thiazol core may confer dopamine receptor selectivity .
- Antimicrobial Activity : Thiazole-containing compounds (e.g., ’s derivatives) exhibit anti-tubercular effects, hinting at possible utility against resistant pathogens .
- Metabolic Stability : The dimethoxy and sulfonyl groups may reduce cytochrome P450-mediated metabolism compared to nitro- or trifluoromethyl-substituted analogs .
Q & A
Q. What are the key synthetic challenges and steps for preparing this compound?
The synthesis involves multi-step reactions requiring precise optimization of conditions. Key steps include:
- Coupling reactions to attach the 4,7-dimethoxybenzo[d]thiazole moiety to the piperazine ring.
- Sulfonylation of the butanone intermediate with 4-methoxyphenylsulfonyl chloride. Challenges include controlling regioselectivity during thiazole functionalization and minimizing side reactions during sulfonylation. Solvent choice (e.g., toluene or 1,4-dioxane), temperature control (reflux conditions), and catalysts (e.g., piperidine) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is typically required to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the integration of aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 532.2 for [M+H]) .
- IR Spectroscopy : Key stretches include C=O (1680–1700 cm), sulfonyl S=O (1150–1250 cm), and aromatic C-H (3000–3100 cm) .
Q. What functional groups influence the compound’s reactivity and stability?
- The 4,7-dimethoxybenzo[d]thiazole moiety contributes electron-donating effects, enhancing electrophilic substitution reactivity.
- The piperazine ring acts as a hydrogen bond acceptor, influencing solubility and target interactions.
- The 4-methoxyphenylsulfonyl group increases metabolic stability but may reduce membrane permeability due to its polar nature .
Q. How should this compound be stored to maintain stability?
- Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the sulfonyl group or oxidation of the thiazole ring .
- Use amber vials to protect against photodegradation, as methoxy and thiazole groups are light-sensitive .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Modify substituents : Replace methoxy groups on the benzo[d]thiazole with halogens (e.g., -Cl, -F) to assess electronic effects on target binding .
- Vary the sulfonyl group : Test phenylsulfonyl vs. alkylsulfonyl derivatives to evaluate hydrophobicity impacts.
- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7, DLD-1) using SRB assays, with IC values as the primary metric .
- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Standardize assays : Use identical cell lines (e.g., HA22T liver cancer) and culture conditions (RPMI-1640 medium, 5% FBS) to minimize variability .
- Validate purity : Confirm compound integrity via HPLC before testing (e.g., ≥98% purity).
- Orthogonal assays : Compare SRB results with ATP-based luminescence or apoptosis markers (e.g., caspase-3 activation) .
Q. What computational approaches predict the compound’s target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR or PI3K), focusing on hydrogen bonds with the piperazine ring and hydrophobic interactions with the thiazole .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding pocket residency .
- ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (low) .
Q. How to optimize reaction conditions for high-yield synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal parameters .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Scale-up considerations : Ensure mixing efficiency (Reynolds number >10,000) and heat transfer (jacketed reactors) for reproducibility .
Key Data from Evidence:
- Cytotoxicity Assays : Tested against DLD-1 (colon), MCF-7 (breast), and HA22T (liver) cell lines, with reference compound CHS-828 (IC = 0.1–1.0 µM) .
- Synthetic Yields : Reported yields for analogs range from 45–72% after optimization .
- Computational Data : Predicted binding affinity (K) for kinase targets: –8.2 to –10.1 kcal/mol .
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